molecular formula C13H16O4 B13596583 Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate

Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate

Cat. No.: B13596583
M. Wt: 236.26 g/mol
InChI Key: MKHVMSGSVAIMJW-UHFFFAOYSA-N
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Description

Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate is a synthetic organic compound featuring a 2,3-dihydrobenzofuran moiety linked to a 2-hydroxybutanoate ester chain. This structure is of significant interest in medicinal chemistry and pharmacology research, particularly in the exploration of novel bioactive molecules. The 2,3-dihydrobenzofuran scaffold is a privileged structure found in various natural products and is known to interact with several biological targets . Researchers are investigating similar compounds for a range of potential activities, including as agonists for serotonin receptors, which are critical in neurotransmission and are targets for therapeutic medications . The specific stereochemistry of the hydroxy group can be crucial for biological activity and receptor binding affinity; therefore, researchers should confirm the isomeric form of the product for their applications. This compound is provided as a high-purity material to ensure consistent and reliable results in analytical studies, synthetic intermediate applications, and high-throughput screening campaigns. It is intended for use in controlled laboratory settings by qualified professionals. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers are advised to consult the relevant safety data sheets and handle this material according to established laboratory safety protocols.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

methyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxybutanoate

InChI

InChI=1S/C13H16O4/c1-16-13(15)11(14)4-2-9-3-5-12-10(8-9)6-7-17-12/h3,5,8,11,14H,2,4,6-7H2,1H3

InChI Key

MKHVMSGSVAIMJW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC1=CC2=C(C=C1)OCC2)O

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Phenolic Precursors and Esterification

A plausible synthetic route involves:

  • Starting from a suitably substituted phenol (e.g., 5-hydroxyphenol derivative).
  • Formation of the benzofuran ring through intramolecular cyclization. This can be achieved by reacting the phenol with a side chain bearing a leaving group (e.g., halide) under acidic or basic conditions to induce ring closure.
  • Subsequent functionalization at the 5-position of the dihydrobenzofuran ring to introduce the 2-hydroxybutanoate ester via esterification with methyl 2-hydroxybutanoate or its activated derivatives.

This method is supported by the general knowledge of benzofuran synthesis and esterification chemistry.

Synthesis of Related Methyl Dihydrobenzofuran Carboxylates

A closely related compound, methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate, has been synthesized with a yield of 74% by refluxing a mixture of methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate and a pteridinyl derivative in 4-methyl-2-pentanol with p-toluenesulfonic acid as a catalyst, followed by aqueous workup and silica gel chromatography purification. This illustrates the feasibility of preparing methyl dihydrobenzofuran esters under reflux conditions with acid catalysis and standard organic workup.

Step Reactants Conditions Yield Notes
Reflux Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate + p-toluenesulfonic acid in 4-methyl-2-pentanol 6 hours reflux with stirring 74% Purified by silica gel chromatography; light yellow solid obtained

This approach demonstrates that reflux in an appropriate solvent with acid catalysis is effective for ester formation on dihydrobenzofuran rings.

Analytical and Purification Techniques

The preparation of methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate requires careful purification and characterization:

  • Purification: Silica gel column chromatography is the standard method to isolate the pure compound after reaction workup.
  • Characterization: Mass spectrometry (e.g., electrospray ionization) confirms molecular weight; nuclear magnetic resonance spectroscopy (NMR) is used to verify structural integrity and substitution patterns.
  • InChI and SMILES identifiers provide unambiguous digital representations for database referencing.

Summary Table of Preparation Methodologies

Preparation Aspect Method Description Reaction Conditions Yield / Notes References
Benzofuran ring formation Cyclization of phenolic precursors with side chains Acid/base catalysis, intramolecular cyclization Variable, depends on substrate
Hydroxybutanoate attachment Esterification with methyl 2-hydroxybutanoate or derivatives Acid catalysis, reflux in alcohol solvents Moderate to high yields
Green synthesis alternative One-pot condensation with isoquinolinium salts and benzoquinones Water reflux, catalytic choline hydroxide High yields, short time, eco-friendly
Purification and analysis Silica gel chromatography, MS, NMR Standard organic workup High purity achieved

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The benzofuran ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzofurans with various functional groups.

Scientific Research Applications

Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydrobenzofuran Derivatives

Compounds like ethyl 4-(2,3-dihydrobenzofuran-5-yl)-2-methoxybutanoate exhibit similar frameworks but differ in ester groups (ethyl vs. methyl) and substituents (methoxy vs. hydroxy). These modifications influence solubility and metabolic stability.

Property Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate Ethyl 4-(2,3-dihydrobenzofuran-5-yl)-2-methoxybutanoate
Ester Group Methyl Ethyl
Substituent Hydroxy Methoxy
Lipophilicity (LogP) Estimated ~1.8 Estimated ~2.5
Bioavailability Moderate (due to polarity) High (enhanced membrane permeability)

Hydroxybutanoate Esters

Compounds such as methyl 4-(benzofuran-5-yl)-2-hydroxybutanoate lack the dihydrobenzofuran saturation.

Research Findings and Challenges

  • Synthetic Accessibility: this compound’s synthesis likely involves coupling dihydrobenzofuran precursors with hydroxybutanoate esters, a route prone to steric hindrance at the hydroxy position .
  • Theoretical Predictions : Computational models suggest moderate CYP450 enzyme inhibition due to the hydroxy group, though experimental validation is lacking .

Biological Activity

Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate is a compound of increasing interest due to its potential biological activities, particularly in relation to cannabinoid receptors and neuroprotective effects. This article explores the biological activity of this compound, focusing on its interactions with cannabinoid receptors, anti-inflammatory properties, and neuroprotective effects.

Chemical Structure and Properties

This compound features a unique structure that includes a dihydrobenzofuran moiety and a hydroxybutanoate group. Its molecular formula is C13H16O4, with a molecular weight of approximately 236.26 g/mol. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

1. Cannabinoid Receptor Interaction

Research indicates that this compound acts as a selective agonist for cannabinoid receptor type 2 (CB2). This receptor plays a significant role in modulating inflammation and pain responses. Compounds with similar structural characteristics have shown the ability to selectively activate CB2 without affecting CB1 receptors, which are associated with psychoactive effects. This selectivity suggests potential therapeutic applications with fewer side effects compared to traditional cannabinoids .

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. It has been observed to suppress microglial activation, indicating potential neuroprotective effects in models of neuropathic pain. The compound's ability to reduce inflammation could be beneficial in treating various inflammatory conditions.

3. Neuroprotective Properties

The compound's neuroprotective effects are particularly relevant in the context of neurodegenerative diseases. By interacting with CB2 receptors, it may help mitigate neuroinflammation and promote neuronal survival in pathological conditions such as Alzheimer's disease and multiple sclerosis .

Comparative Analysis with Similar Compounds

The following table summarizes the properties and activities of this compound compared to structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compound Dihydrobenzofuran core with hydroxybutanoate groupSelective CB2 agonist; anti-inflammatoryEnhanced selectivity at CB2 receptors
Methyl 3-(2-methyl-2,3-dihydrobenzofuran)propanoate Similar ester functionalityPossible anti-inflammatory effectsDifferent side chain
Dihydrocoumarin Related heterocyclic compoundAntioxidant propertiesDifferent ring structure
Methyl 4-hydroxybenzoate Simple ester structureAntimicrobial propertiesLacks the benzofuran moiety

This table illustrates the unique position of this compound within its structural class, particularly regarding its selectivity for cannabinoid receptors.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Neuroprotective Effects : A study demonstrated that derivatives of dihydrobenzofuran can suppress microglial activation and exhibit neuroprotective properties in models of neuropathic pain.
  • Inflammatory Modulation : In vitro assays indicated that compounds similar to this compound effectively modulated inflammatory pathways, suggesting their potential utility in treating chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate?

  • Methodology : The compound can be synthesized via:

  • Suzuki-Miyaura coupling : React (2,3-dihydrobenzofuran-5-yl)boronic acid with a brominated or iodinated hydroxybutanoate ester precursor using Pd catalysts (e.g., Pd(PPh₃)₄) in a THF/water mixture .
  • Oxidative cyclization : Utilize 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) as a solvent with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to promote dihydrobenzofuran ring formation from phenolic precursors, followed by esterification .
    • Key considerations : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Analytical techniques :

  • NMR spectroscopy : Assign ¹H and ¹³C signals to confirm the dihydrobenzofuran moiety (e.g., δ 3.2–3.5 ppm for -CH₂-O- in the furan ring) and hydroxybutanoate ester (δ 4.1–4.3 ppm for methoxy groups) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm error .
  • X-ray crystallography (if crystalline): Resolve stereochemistry and hydrogen-bonding networks .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility :

  • Polar aprotic solvents (e.g., DMSO, THF) are optimal due to the ester and hydroxyl groups. Limited solubility in hexane or water .
    • Stability :
  • Store at −20°C under inert gas (N₂/Ar) to prevent ester hydrolysis or oxidation of the dihydrobenzofuran ring .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Strategies :

  • Catalyst screening : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) in Suzuki couplings to enhance coupling efficiency .
  • Solvent effects : Test HFIP vs. dichloromethane (DCM) in oxidative cyclization to balance reaction rate and byproduct formation .
    • Data analysis : Use Design of Experiments (DoE) to model interactions between temperature, catalyst loading, and solvent ratios.

Q. How to resolve contradictions in NMR data for diastereomeric mixtures?

  • Approach :

  • Variable-temperature NMR : Probe dynamic equilibria (e.g., rotamers) by acquiring spectra at 25°C vs. −40°C .
  • DFT calculations : Compare computed chemical shifts (GIAO method) with experimental data to assign stereochemistry .

Q. What in silico strategies predict the bioactivity of this compound?

  • Methods :

  • Molecular docking : Screen against targets like orexin receptors (e.g., OX₁R/OX₂R) using AutoDock Vina, leveraging structural analogs (e.g., dual orexin antagonists) .
  • QSAR modeling : Correlate substituent effects (e.g., dihydrobenzofuran substitution patterns) with activity data from related compounds .

Q. How to achieve regioselective functionalization of the dihydrobenzofuran core?

  • Techniques :

  • Directed ortho-metalation : Use LDA or TMPZnCl·LiCl to introduce substituents at the 4-position of dihydrobenzofuran .
  • Cross-coupling : Employ Buchwald-Hartwig amination for nitrogen-based modifications .

Q. What degradation pathways occur under accelerated stability testing?

  • Protocol :

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions (0.1M HCl/NaOH) .
  • HPLC-MS analysis : Identify degradation products (e.g., ester hydrolysis to carboxylic acid, furan ring oxidation) .

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